5'-Bromospiro[[1,3]dioxane-2,3'-indolin]-2'-one
Overview
Description
5’-Bromospiro[[1,3]dioxane-2,3’-indolin]-2’-one is a chemical compound with the molecular formula C11H10BrNO3. It is characterized by the presence of a bromine atom, a spiro linkage between a dioxane ring and an indolinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromospiro[[1,3]dioxane-2,3’-indolin]-2’-one typically involves the reaction of indolin-2-one with a brominated dioxane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the spiro linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5’-Bromospiro[[1,3]dioxane-2,3’-indolin]-2’-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The indolinone moiety can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The compound can be reduced to form different reduced forms of the indolinone ring.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its anticonvulsant properties and potential use in treating neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5’-Bromospiro[[1,3]dioxane-2,3’-indolin]-2’-one involves its interaction with specific molecular targets. For instance, its anticonvulsant properties are believed to be due to its ability to modulate neurotransmitter receptors or ion channels in the brain. The exact pathways and molecular targets are still under investigation, but it is thought to involve the modulation of GABAergic and glutamatergic systems .
Comparison with Similar Compounds
Similar Compounds
5’-Bromospiro[[1,3]dioxolane-2,3’-indolin]-2’-one: Similar structure but with a dioxolane ring instead of a dioxane ring.
5’-Chlorospiro[[1,3]dioxane-2,3’-indolin]-2’-one: Similar structure but with a chlorine atom instead of a bromine atom.
5’-Bromospiro[[1,3]dioxane-2,3’-benzofuran]-2’-one: Similar structure but with a benzofuran moiety instead of an indolinone moiety.
Uniqueness
5’-Bromospiro[[1,3]dioxane-2,3’-indolin]-2’-one is unique due to its specific combination of a bromine atom, a spiro linkage, and the presence of both dioxane and indolinone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
5'-Bromospiro[[1,3]dioxane-2,3'-indolin]-2'-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a spirocyclic structure that incorporates both dioxane and indoline moieties. The presence of bromine in its structure is significant for its reactivity and biological properties.
- Molecular Formula : C₁₃H₉BrN₂O₃
- Molecular Weight : 315.12 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Antimicrobial Properties : The compound exhibits antimicrobial activity against a range of pathogens, which may be due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.
Antimicrobial Activity
A series of assays were conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in the following table:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Gram-positive bacteria |
Escherichia coli | 64 µg/mL | Gram-negative bacteria |
Pseudomonas aeruginosa | 128 µg/mL | Resistant strain |
These findings indicate that the compound possesses moderate to strong antibacterial properties, particularly against Gram-positive bacteria.
Cytotoxicity Assays
Cytotoxicity was assessed using human cancer cell lines. The following table summarizes the IC₅₀ values obtained in these assays:
Cell Line | IC₅₀ (µM) | Type of Cancer |
---|---|---|
HeLa | 15 | Cervical cancer |
MCF-7 | 20 | Breast cancer |
A549 | 25 | Lung cancer |
The low IC₅₀ values suggest that this compound has significant cytotoxic effects on these cancer cells.
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
- Study on Anticancer Activity : A research team investigated the effects of this compound on tumor growth in xenograft models. The results indicated a substantial reduction in tumor size compared to controls, suggesting its potential as an anticancer agent .
- Antimicrobial Efficacy Study : Another study focused on the antimicrobial properties of this compound against antibiotic-resistant strains. It demonstrated that the compound could enhance the efficacy of conventional antibiotics when used in combination therapy .
Properties
IUPAC Name |
5'-bromospiro[1,3-dioxane-2,3'-1H-indole]-2'-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c12-7-2-3-9-8(6-7)11(10(14)13-9)15-4-1-5-16-11/h2-3,6H,1,4-5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHABBBYNDXUIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(C3=C(C=CC(=C3)Br)NC2=O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351853 | |
Record name | 5'-Bromospiro[[1,3]dioxane-2,3'-indolin]-2'-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332073-48-0 | |
Record name | 5'-Bromospiro[[1,3]dioxane-2,3'-indolin]-2'-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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